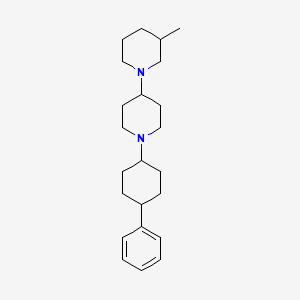
N-cyclohexyl-2-oxopiperidine-3-carboxamide
概要
説明
N-cyclohexyl-2-oxopiperidine-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
準備方法
The synthesis of N-cyclohexyl-2-oxopiperidine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of cyclohexylamine with 2-oxopiperidine-3-carboxylic acid under appropriate conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and environmentally friendly .
化学反応の分析
N-cyclohexyl-2-oxopiperidine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives . Substitution reactions can occur at the nitrogen or carbon atoms, leading to the formation of various substituted derivatives .
科学的研究の応用
N-cyclohexyl-2-oxopiperidine-3-carboxamide has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it has shown promise as a neuroprotective agent, particularly in models of hypoxic-ischemic brain damage. Studies have demonstrated that this compound can inhibit the activation of the NLRP3 inflammasome and activate the PI3K/Akt/Nrf2 pathway, leading to reduced neuronal apoptosis and cerebral edema .
作用機序
The mechanism of action of N-cyclohexyl-2-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammation. By inhibiting this inflammasome, the compound reduces the production of pro-inflammatory cytokines and prevents neuronal damage . Additionally, it activates the PI3K/Akt/Nrf2 pathway, which plays a crucial role in cellular survival and antioxidant defense .
類似化合物との比較
N-cyclohexyl-2-oxopiperidine-3-carboxamide can be compared to other piperidine derivatives, such as N-cyclohexyl-2-(methoxymethyl)-1-methyl-6-oxopiperidine-3-carboxamide and N-cyclohexyl-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methyl-5-oxopyrrolidine-2-carboxamide . These compounds share similar structural features but differ in their substituents and functional groups. The unique combination of the cyclohexyl group and the oxopiperidine moiety in this compound contributes to its distinct chemical and biological properties.
特性
IUPAC Name |
N-cyclohexyl-2-oxopiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-10(7-4-8-13-11)12(16)14-9-5-2-1-3-6-9/h9-10H,1-8H2,(H,13,15)(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDWUKFAPPIWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2CCCNC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


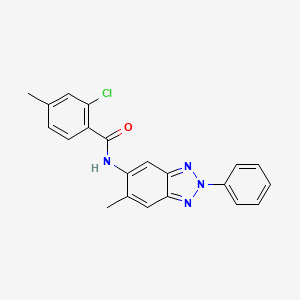
![4-[4-hydroxy-2-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)-5-oxo-2H-pyrrol-3-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B3968692.png)
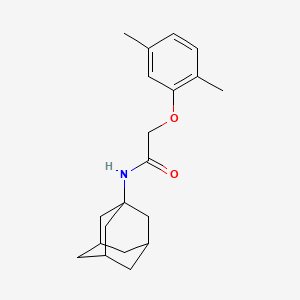
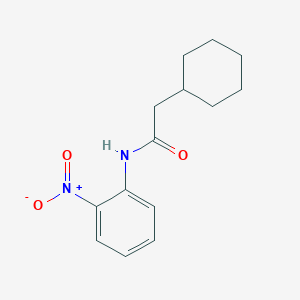
![1-benzyl-4-[1-(2-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968723.png)
![4-chloro-N-(2-chlorobenzyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3968731.png)
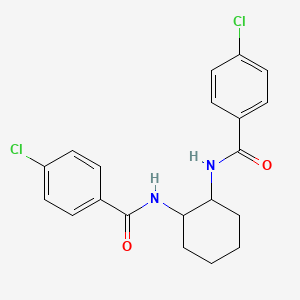
![N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}furan-2-carboxamide](/img/structure/B3968742.png)
![Ethyl 5-[(3-nitrophenyl)sulfonylamino]-2-propyl-1-benzofuran-3-carboxylate](/img/structure/B3968758.png)
![3-methyl-1'-[2-(trifluoromethyl)benzyl]-1,4'-bipiperidine oxalate](/img/structure/B3968759.png)
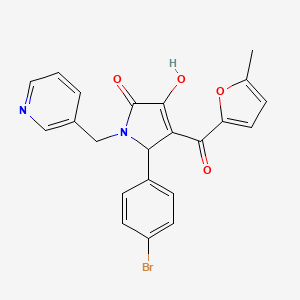
![1-[4-(cyclohexylamino)-3-nitrophenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3968766.png)
![2-{1-[1-(cycloheptylacetyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}ethanol](/img/structure/B3968771.png)
